![molecular formula C14H23NO B12535166 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol CAS No. 804432-42-6](/img/structure/B12535166.png)
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents. The structure of this compound includes a phenyl ring substituted with two methyl groups and a propanolamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential use as a sympathomimetic agent, which can mimic the effects of endogenous catecholamines.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol involves:
Molecular Targets: The compound may target adrenergic receptors, leading to the activation of these receptors.
Pathways Involved: Activation of adrenergic receptors can result in increased levels of cyclic AMP (cAMP), leading to various physiological effects such as vasoconstriction and bronchodilation.
類似化合物との比較
Similar Compounds
Phenylpropanolamine: A compound with a similar structure but without the dimethyl substitutions on the phenyl ring.
Ephedrine: Another sympathomimetic agent with a similar mechanism of action but different substitution patterns.
Uniqueness
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and reactivity.
特性
CAS番号 |
804432-42-6 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-9(2)15-12(5)14(16)13-8-10(3)6-7-11(13)4/h6-9,12,14-16H,1-5H3 |
InChIキー |
GHVOEYKSFYOHNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C(C)NC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
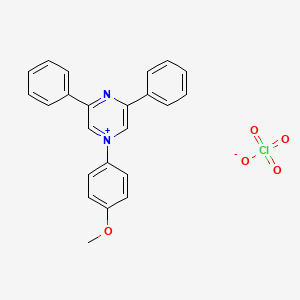
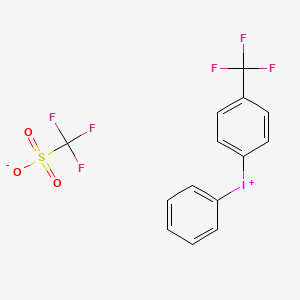
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
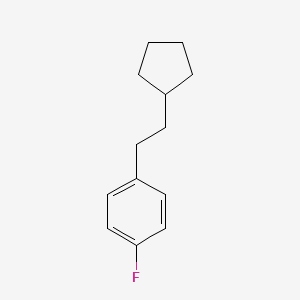
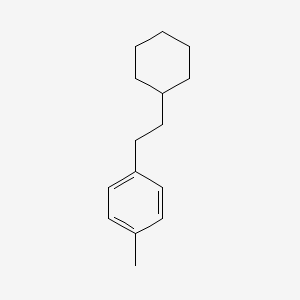
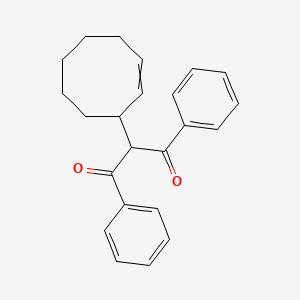
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
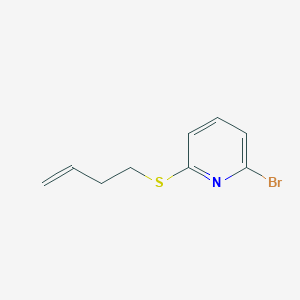
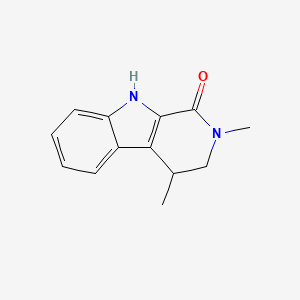
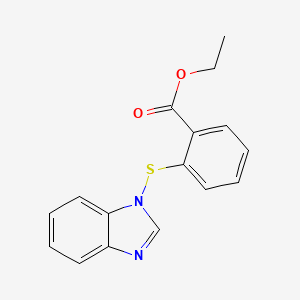
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
